molecular formula C13H16BrClN2O2 B7892121 2-(5-Bromo-2-chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone

2-(5-Bromo-2-chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone

Cat. No.: B7892121
M. Wt: 347.63 g/mol
InChI Key: BGMDDRPZAQZKPV-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone typically involves several steps:

    Starting Materials: The synthesis begins with 5-bromo-2-chlorophenol and 4-methylpiperazine.

    Ether Formation: The phenol group of 5-bromo-2-chlorophenol is reacted with an appropriate alkylating agent to form the ether linkage.

    Ketone Formation: The resulting ether is then subjected to a Friedel-Crafts acylation reaction to introduce the ethanone group.

    Final Coupling: The intermediate product is then coupled with 4-methylpiperazine under suitable conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the ketone group, converting it to a secondary alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Secondary alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-(5-Bromo-2-chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Bromo-2-chlorophenoxy)-1-(4-methylpiperazin-1-yl)propanone: Similar structure but with a propanone group instead of ethanone.

    2-(5-Bromo-2-chlorophenoxy)-1-(4-ethylpiperazin-1-yl)ethanone: Similar structure but with an ethyl group on the piperazine ring.

    2-(5-Bromo-2-chlorophenoxy)-1-(4-methylpiperidin-1-yl)ethanone: Similar structure but with a piperidine ring instead of piperazine.

Uniqueness

The uniqueness of 2-(5-Bromo-2-chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(5-bromo-2-chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrClN2O2/c1-16-4-6-17(7-5-16)13(18)9-19-12-8-10(14)2-3-11(12)15/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMDDRPZAQZKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)COC2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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